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Compound of Interest

Compound Name: Chartreusin sodium

Cat. No.: B1668572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chartreusin is a polyketide glycoside antibiotic with notable antitumor properties.[1] Its

biological activity is primarily attributed to its interaction with nucleic acids, making it a subject

of interest for cancer research and drug development. These application notes provide a

comprehensive overview of the methodologies used to study the interaction of Chartreusin
sodium with nucleic acids, including detailed experimental protocols and data interpretation.

Mechanism of Action
Chartreusin exerts its biological effects through a multi-faceted interaction with DNA. The

primary mechanisms include:

DNA Intercalation and Minor Groove Binding: Chartreusin binds to DNA through a

combination of intercalation of its planar chromophore between DNA base pairs and

interaction of its sugar moieties within the minor groove.[2][3] This dual-binding mode

contributes to its high affinity for DNA.

Topoisomerase II Inhibition: Chartreusin has been shown to inhibit the activity of

topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[1]

This inhibition leads to the accumulation of DNA strand breaks.
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Induction of DNA Damage: The interaction of Chartreusin with DNA can lead to radical-

mediated single-strand breaks, contributing to its cytotoxic effects.[1]

Quantitative Data on Chartreusin-DNA Interaction
The thermodynamic parameters of Chartreusin binding to DNA have been characterized,

providing quantitative insights into the interaction.

Parameter Value Conditions Reference

Binding Constant (K) 3.6 x 10⁵ M⁻¹ 20°C, 18 mM Na⁺ [2]

Enthalpy of Binding

(ΔH)
-7.07 kcal/mol 20°C [2]

Change in Heat

Capacity (ΔCp)
-391 cal/mol·K 20-35°C [2]

Stoichiometry

(Drug:Base Pair)
~1:3 25°C [3]

Experimental Protocols
Determination of Binding Affinity by Isothermal Titration
Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the

determination of binding affinity (K), enthalpy (ΔH), and stoichiometry (n).

Materials:

Chartreusin sodium solution (concentration determined by absorbance at 420 nm, ε =

12,700 M⁻¹cm⁻¹)

High-purity DNA solution (e.g., calf thymus DNA), concentration determined by absorbance

at 260 nm.

ITC buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
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Isothermal Titration Calorimeter

Protocol:

Prepare Chartreusin sodium and DNA solutions in the same batch of ITC buffer to minimize

dilution heats.

Degas both solutions prior to loading into the calorimeter to prevent air bubbles.

Load the DNA solution into the sample cell (typically at a concentration of 10-50 µM).

Load the Chartreusin sodium solution into the injection syringe (typically at a concentration

10-20 times that of the DNA).

Set the experimental temperature (e.g., 25°C).

Perform a series of injections (e.g., 20-30 injections of 5-10 µL) of the Chartreusin solution

into the DNA solution.

Record the heat change after each injection.

As a control, perform a separate titration of Chartreusin into the buffer alone to determine the

heat of dilution.

Subtract the heat of dilution from the binding data.

Analyze the integrated heat data using the instrument's software to fit a suitable binding

model (e.g., one-site binding model) to determine K, ΔH, and n.

Analysis of DNA Structural Changes by Circular
Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for detecting conformational changes in DNA upon

ligand binding.

Materials:

Chartreusin sodium solution
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DNA solution (e.g., calf thymus DNA or specific oligonucleotides)

CD buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

CD Spectropolarimeter with a thermostatted cell holder

Quartz cuvette with a 1 cm path length

Protocol:

Prepare DNA and Chartreusin sodium stock solutions in the CD buffer.

Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. The typical

B-form DNA spectrum shows a positive band around 275 nm and a negative band around

245 nm.

Perform a titration by adding increasing concentrations of Chartreusin sodium to the DNA

solution.

After each addition, allow the solution to equilibrate (e.g., for 5 minutes) and then record the

CD spectrum.

Maintain a constant temperature throughout the experiment (e.g., 25°C).

Correct the spectra for the buffer and any intrinsic CD signal from Chartreusin itself.

Analyze the changes in the CD signal (e.g., changes in ellipticity at specific wavelengths) as

a function of Chartreusin concentration to infer conformational changes in the DNA.

Intercalation often leads to an increase in the intensity of the positive band and a shift in the

crossover point.

Identification of Binding Sites by DNase I Footprinting
DNase I footprinting identifies the specific DNA sequences where a ligand binds and protects

the DNA from enzymatic cleavage.

Materials:
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DNA fragment of interest, radioactively or fluorescently labeled at one end.

Chartreusin sodium solution

DNase I

DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA)

Denaturing polyacrylamide gel

Protocol:

Incubate the end-labeled DNA fragment with varying concentrations of Chartreusin sodium
in a binding buffer for a sufficient time to reach equilibrium (e.g., 30 minutes at room

temperature).

Include a control reaction with no Chartreusin.

Initiate the digestion by adding a pre-determined, limiting amount of DNase I to each reaction

and incubate for a short, controlled time (e.g., 1-2 minutes at room temperature). The

amount of DNase I should be optimized to produce a uniform ladder of cleaved fragments in

the absence of the drug.

Stop the reaction by adding the stop solution.

Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.

Resuspend the DNA pellets in a loading buffer (e.g., formamide with tracking dyes).

Denature the samples by heating (e.g., 95°C for 5 minutes) and then rapidly cool on ice.

Separate the DNA fragments by electrophoresis on a high-resolution denaturing

polyacrylamide sequencing gel.

Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.
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The "footprint" will appear as a region of protection from DNase I cleavage (a gap in the

ladder) in the lanes containing Chartreusin, indicating the binding site.

Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by

topoisomerase II.

Materials:

Supercoiled plasmid DNA (e.g., pBR322)

Human Topoisomerase II

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM

DTT)

Chartreusin sodium solution

Etoposide (positive control)

Loading dye

Agarose gel (1%)

Ethidium bromide or other DNA stain

Protocol:

Set up reaction mixtures containing the assay buffer and supercoiled plasmid DNA.

Add varying concentrations of Chartreusin sodium to the reaction tubes. Include a positive

control (Etoposide) and a no-drug control.

Initiate the reaction by adding Topoisomerase II to each tube.

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

Stop the reactions by adding loading dye containing SDS and proteinase K.
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Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by

electrophoresis on an agarose gel.

Stain the gel with a DNA stain and visualize under UV light.

Inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA band,

whereas the no-drug control will show predominantly relaxed DNA.
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Caption: Experimental workflow for studying Chartreusin-nucleic acid interactions.
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Caption: Proposed mechanism of action for Chartreusin's cytotoxic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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